molecular formula C20H19ClN2O3S2 B2839577 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 954068-80-5

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2839577
CAS No.: 954068-80-5
M. Wt: 434.95
InChI Key: NFPKHGPOAZECGR-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a chlorobenzyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction where the thiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole derivative with 2,5-dimethoxyaniline using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydrothiazoles.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block.

Biology and Medicine

This compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide: Similar structure but lacks the dimethoxy groups, which may affect its reactivity and biological activity.

    2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide: Similar structure with a methyl group instead of a chlorine atom, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the 4-chlorobenzyl and 2,5-dimethoxyphenyl groups in 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide makes it unique. These groups can influence the compound’s electronic properties, reactivity, and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-16-7-8-18(26-2)17(10-16)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPKHGPOAZECGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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